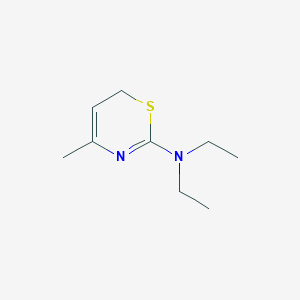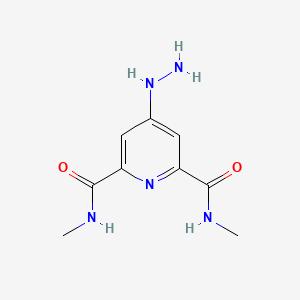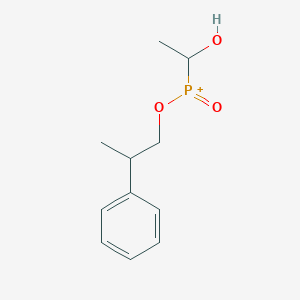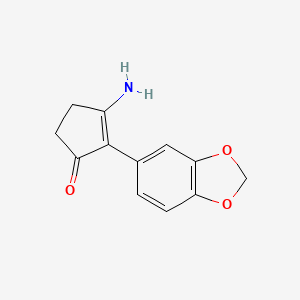![molecular formula C10H9ClF3N B14395784 (1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride CAS No. 88708-71-8](/img/structure/B14395784.png)
(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride is an organic compound characterized by the presence of trifluoromethyl and ethanimidoyl chloride functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride typically involves the reaction of 2,2,2-trifluoroethanoyl chloride with 4-methylbenzylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The ethanimidoyl chloride group is susceptible to nucleophilic attack, leading to the formation of substituted products.
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ethanimidoyl chloride group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydroxylamine or hydrazine are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted ethanimidoyl derivatives.
Oxidation: Oximes or hydrazones.
Reduction: Amines.
Aplicaciones Científicas De Investigación
(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride involves its interaction with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The ethanimidoyl chloride group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts.
Comparación Con Compuestos Similares
Similar Compounds
- (1Z)-2,2,2-Trifluoro-N-[(4-chlorophenyl)methyl]ethanimidoyl chloride
- (1Z)-2,2,2-Trifluoro-N-[(4-methoxyphenyl)methyl]ethanimidoyl chloride
- (1Z)-2,2,2-Trifluoro-N-[(4-nitrophenyl)methyl]ethanimidoyl chloride
Uniqueness
(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs with different substituents on the phenyl ring.
Propiedades
Número CAS |
88708-71-8 |
|---|---|
Fórmula molecular |
C10H9ClF3N |
Peso molecular |
235.63 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3N/c1-7-2-4-8(5-3-7)6-15-9(11)10(12,13)14/h2-5H,6H2,1H3 |
Clave InChI |
OYQNDKHXRKPKLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


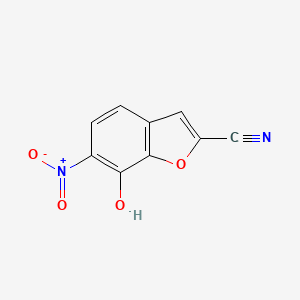
silane](/img/structure/B14395717.png)
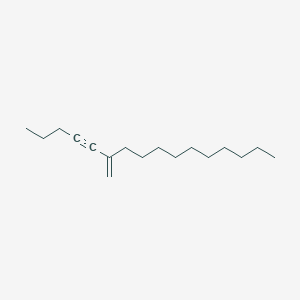
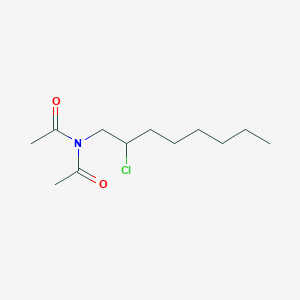
![4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol](/img/structure/B14395728.png)
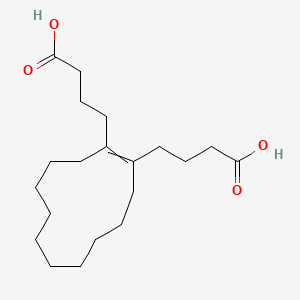
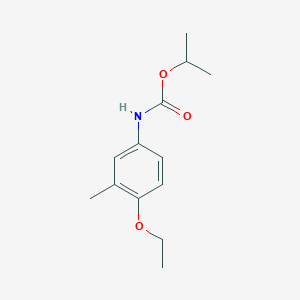
![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
